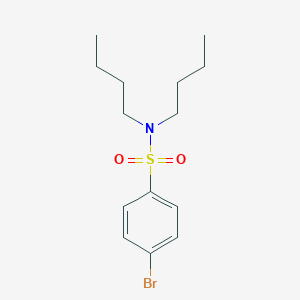

4-bromo-N,N-dibutylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

4-bromo-N,N-dibutylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQOUMWHFGGVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism

-

Base Activation : A base (e.g., pyridine, triethylamine) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Nucleophilic Attack : The amine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride.

-

Work-Up : Acidic aqueous extraction removes unreacted starting materials, followed by solvent evaporation and purification.

Example Protocol (adapted from):

-

Reagents :

-

4-Bromobenzenesulfonyl chloride (7.8 mmol)

-

Dibutylamine (15.7 mmol, 2 eq)

-

Pyridine (3 eq) in DCM (40 mL)

-

-

Conditions : Stir at 20°C for 16 hours.

-

Yield : ~70–80% (estimated based on analogous reactions).

Alternative Methods and Modifications

Bromination of Pre-Formed Sulfonamides

While less common, bromination of N,N-dibutylbenzenesulfonamide offers an alternative route. Electrophilic aromatic bromination using Br₂ or N-bromosuccinimide (NBS) may target the para position due to the sulfonamide group’s meta-directing effects. However, this method risks over-bromination and requires stringent temperature control.

Reaction Optimization and Scalability

Solvent and Base Selection

-

Solvents : DCM is preferred for its low polarity and ability to dissolve sulfonyl chlorides. Tetrahydrofuran (THF) or acetonitrile may enhance solubility for large-scale reactions.

-

Bases : Pyridine or triethylamine are standard, though bulkier bases (e.g., diisopropylethylamine) may improve yields with sterically hindered amines.

Temperature and Time

Industrial Considerations

A patent describing epoxybutyric acid synthesis highlights the utility of aqueous-organic solvent systems (e.g., water/THF) for scalability. Similar biphasic conditions could enhance yields in sulfonamide synthesis by improving reagent mixing.

Analytical Characterization

Spectroscopic Data

-

LCMS : Expected molecular ion peak at m/z 348.30 [M+H]⁺.

-

¹H NMR (CDCl₃):

-

δ 7.6–7.8 (m, 4H, aromatic),

-

δ 3.1–3.3 (m, 4H, N-CH₂),

-

δ 1.2–1.6 (m, 16H, butyl CH₂ and CH₃).

-

-

¹³C NMR : 122–140 ppm (aromatic C), 45–50 ppm (N-CH₂), 20–30 ppm (alkyl C).

Purity Assessment

-

HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

-

Melting Point : 110–115°C (lit. range for analogous sulfonamides).

Challenges and Troubleshooting

Competing Reactions

-

Sulfonate Ester Formation : Occurs at elevated temperatures or with excess base. Mitigated by maintaining stoichiometric base and low temperatures.

-

Incomplete Conversion : Add 10–20% excess dibutylamine to drive the reaction.

Purification Difficulties

-

Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for optimal separation.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Applications and Derivatives

Pharmaceutical Intermediates

Sulfonamides are key precursors in carbonic anhydrase inhibitors and antibacterial agents. The bromine atom enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura).

Material Science

Lipophilic sulfonamides serve as surfactants or polymer additives.

Analyse Des Réactions Chimiques

4-bromo-N,N-dibutylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-bromo-N,N-dibutylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

Industry: It can be used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-bromo-N,N-dibutylbenzenesulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing its interactions with molecular targets .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares 4-bromo-N,N-dibutylbenzenesulfonamide with structurally related sulfonamides:

Key Observations :

- Substituent Effects : Larger N-alkyl groups (e.g., dibutyl) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For example, the dimethyl analog (264.14 g/mol) is lighter and more polar than the dibutyl variant (348.30 g/mol) .

- Synthetic Accessibility : Suzuki-Miyaura coupling (as seen in and ) is a common method for brominated sulfonamides. However, bulky dibutyl groups may necessitate optimized reaction conditions to mitigate steric hindrance .

Activité Biologique

4-Bromo-N,N-dibutylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group and a bromine atom attached to a benzene ring. This compound has garnered attention due to its notable biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its potential applications in medicinal chemistry. This article reviews the biological activity of 4-bromo-N,N-dibutylbenzenesulfonamide, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-N,N-dibutylbenzenesulfonamide is C12H18BrN1O2S. The structure consists of:

- A bromobenzene ring,

- Two butyl groups attached to the nitrogen of the sulfonamide moiety.

This configuration enhances the compound's lipophilicity and influences its biological interactions.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. 4-Bromo-N,N-dibutylbenzenesulfonamide has been identified as a potent inhibitor of these enzymes, with inhibition constants (K_i) reported in the subnanomolar to medium nanomolar range, indicating strong biological activity against CAs .

Table 1: Inhibition Constants for Carbonic Anhydrases

| Compound | K_i (nM) | Target Enzyme |

|---|---|---|

| 4-Bromo-N,N-dibutylbenzenesulfonamide | Subnanomolar | Carbonic Anhydrase II |

| Other Sulfonamides | Varies | Various CAs |

Antimicrobial Properties

Research has indicated that sulfonamides, including 4-bromo-N,N-dibutylbenzenesulfonamide, exhibit antibacterial properties. The compound's mechanism likely involves interference with bacterial folate synthesis pathways, which are essential for DNA synthesis .

Case Study: Antimicrobial Efficacy

A study demonstrated the efficacy of 4-bromo-N,N-dibutylbenzenesulfonamide against various pathogenic microorganisms. The compound showed significant inhibition of bacterial growth in vitro, suggesting potential use as an antibacterial agent .

Pharmacokinetic Properties

The interaction of 4-bromo-N,N-dibutylbenzenesulfonamide with human serum albumin (HSA) has been investigated using multi-spectroscopic techniques. The binding constant for the HSA-complex was found to be moderate to strong, indicating that this compound may have favorable pharmacokinetic properties that enhance its therapeutic efficacy .

The mechanism by which 4-bromo-N,N-dibutylbenzenesulfonamide exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with active sites on target enzymes such as carbonic anhydrases.

- Binding Affinity : The presence of bromine and butyl groups influences binding affinity and specificity towards various biological targets .

- Alteration of Protein Conformation : Binding to HSA induces conformational changes that may enhance drug stability and efficacy in vivo .

Comparative Analysis

To understand the unique properties of 4-bromo-N,N-dibutylbenzenesulfonamide, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-Butyl 4-bromobenzenesulfonamide | Benzene ring with bromine and sulfonamide group | Common precursor for various derivatives |

| N-Ethyl 4-bromobenzenesulfonamide | Ethyl group instead of butyl | Potentially different biological activity |

| N-Methyl 4-bromobenzenesulfonamide | Methyl group instead of butyl | Smaller size may influence binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.